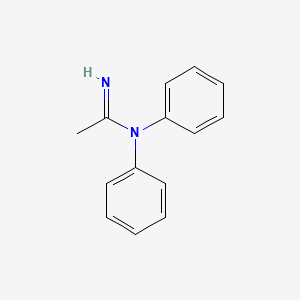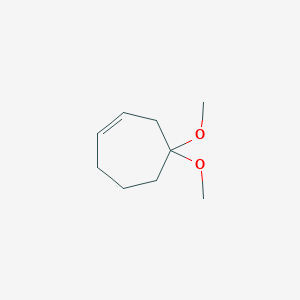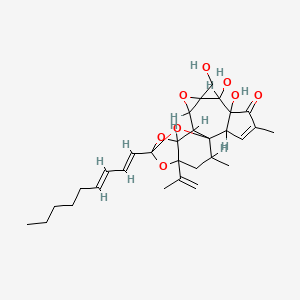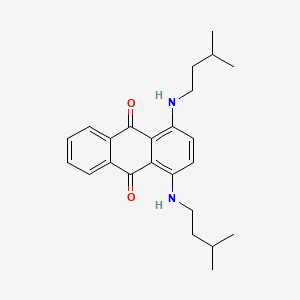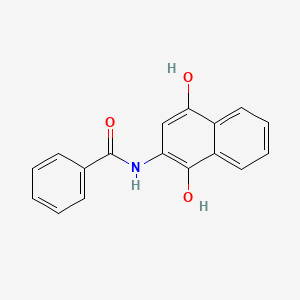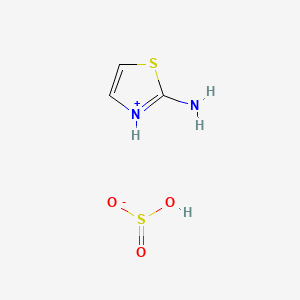
Butyl D-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl D-glucoside is a non-ionic surfactant derived from glucose and butanol. It is known for its excellent surfactant properties, including biodegradability and low toxicity, making it a popular choice in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Butyl D-glucoside can be synthesized using both chemical and enzymatic methods. The chemical synthesis typically involves the Fischer glycosylation reaction, where glucose reacts with butanol in the presence of an acid catalyst . This method requires high temperatures and can produce a mixture of anomers.
Enzymatic synthesis, on the other hand, uses β-glucosidases to catalyze the reaction between glucose and butanol. This method is more environmentally friendly and operates under milder conditions . The enzymatic route also offers higher selectivity and yields.
Industrial Production Methods
Industrial production of this compound often employs enzymatic methods due to their efficiency and eco-friendliness. The process involves using β-glucosidases derived from microbial sources, which are engineered for enhanced activity and stability . The reaction is typically carried out in aqueous or mixed solvent systems to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl D-glucoside primarily undergoes hydrolysis and transglycosylation reactions. Hydrolysis involves breaking the glycosidic bond to release glucose and butanol, while transglycosylation transfers the glucose moiety to another acceptor molecule .
Common Reagents and Conditions
Hydrolysis: Acidic or enzymatic conditions are used to hydrolyze this compound.
Transglycosylation: Enzymatic conditions using glucansucrases or β-glucosidases are employed.
Major Products
The major products of these reactions include glucose, butanol, and various alkyl glucosides depending on the acceptor molecule used in transglycosylation .
Applications De Recherche Scientifique
Butyl D-glucoside has a wide range of applications in scientific research:
Mécanisme D'action
Butyl D-glucoside exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better wetting, penetration, and emulsification. The compound interacts with lipid bilayers, aiding in the solubilization of hydrophobic molecules . The enzymatic hydrolysis of this compound involves the action of β-glucosidases, which cleave the glycosidic bond to release glucose and butanol .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Octyl D-glucoside
- Decyl D-glucoside
- Methyl D-glucoside
Uniqueness
Butyl D-glucoside is unique due to its balance of hydrophilic and hydrophobic properties, making it an effective surfactant for a wide range of applications. Compared to octyl and decyl D-glucosides, this compound offers better biodegradability and lower toxicity . Its shorter alkyl chain also provides different solubilization properties, making it suitable for specific applications where longer-chain glucosides may not be effective .
Propriétés
Numéro CAS |
31387-97-0 |
|---|---|
Formule moléculaire |
C10H20O6 |
Poids moléculaire |
236.26 g/mol |
Nom IUPAC |
(3R,4S,5S,6R)-2-butoxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C10H20O6/c1-2-3-4-15-10-9(14)8(13)7(12)6(5-11)16-10/h6-14H,2-5H2,1H3/t6-,7-,8+,9-,10?/m1/s1 |
Clé InChI |
BZANQLIRVMZFOS-ZKZCYXTQSA-N |
SMILES isomérique |
CCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
SMILES canonique |
CCCCOC1C(C(C(C(O1)CO)O)O)O |
Numéros CAS associés |
113221-76-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


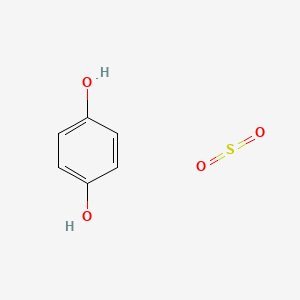

![2-Bromo-1-[(2-methylphenyl)methyl]pyridin-1-ium bromide](/img/structure/B12647514.png)
